molecular formula C10H10O3 B1294565 1,4-Benzodioxan-6-yl methyl ketone CAS No. 2879-20-1

1,4-Benzodioxan-6-yl methyl ketone

Cat. No. B1294565
Key on ui cas rn: 2879-20-1
M. Wt: 178.18 g/mol
InChI Key: HGVWMTAIIYNQSI-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 1.50 g (8.42 mmol) of 1,4-benzodioxan-6-yl methyl ketone and 33.7 ml (16.84 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran in analogy to the synthesis of the compound from Example 138A. 1.12 g (59% of theory) of the title compound were obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:13]=[CH:12][C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)=[O:3].[CH:14]1([Mg]Br)[CH2:16][CH2:15]1.C1(C(C2C=CC(Cl)=CC=2)(O)C)CC1>O1CCCC1>[CH:14]1([C:2]([C:4]2[CH:13]=[CH:12][C:7]3[O:8][CH2:9][CH2:10][O:11][C:6]=3[CH:5]=2)([OH:3])[CH3:1])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(OCCO2)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C)(O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C)(O)C1=CC2=C(OCCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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